(1-BUTYL-5-CHLORO-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(1-BUTYL-5-CHLORO-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolopyridine core, a butyl group, a chloro substituent, and an ethylsulfonyl piperazine moiety, contributes to its distinct chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-BUTYL-5-CHLORO-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through cyclocondensation reactions involving appropriate hydrazines and pyridine derivatives.
Introduction of Substituents: The butyl, chloro, and dimethyl groups are introduced through various substitution reactions.
Attachment of the Piperazine Moiety: The ethylsulfonyl piperazine moiety is attached through nucleophilic substitution reactions, often using piperazine derivatives and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(1-BUTYL-5-CHLORO-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butyl group can lead to the formation of carboxylic acids, while reduction of the chloro substituent can yield the corresponding hydrocarbon .
Scientific Research Applications
(1-BUTYL-5-CHLORO-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Researchers use this compound to study its effects on biological systems, including its interactions with enzymes and receptors.
Chemical Biology: The compound is used as a tool to investigate biological pathways and mechanisms, particularly those involving pyrazolopyridine derivatives.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-BUTYL-5-CHLORO-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine Derivatives: Compounds with similar pyrazolopyridine cores, such as pyrazolo[3,4-b]pyridine derivatives, share some structural and functional similarities.
Piperazine Derivatives: Compounds containing piperazine moieties, such as ethylsulfonyl piperazine derivatives, also exhibit similar chemical properties and biological activities.
Uniqueness
The uniqueness of (1-BUTYL-5-CHLORO-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE lies in its specific combination of substituents and its overall structure. This combination imparts distinct chemical properties and biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
(1-butyl-5-chloro-3,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-(4-ethylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O3S/c1-5-7-8-25-18-15(13(3)22-25)16(17(20)14(4)21-18)19(26)23-9-11-24(12-10-23)29(27,28)6-2/h5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNDLBTZEQAHEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC(=C(C(=C2C(=N1)C)C(=O)N3CCN(CC3)S(=O)(=O)CC)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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